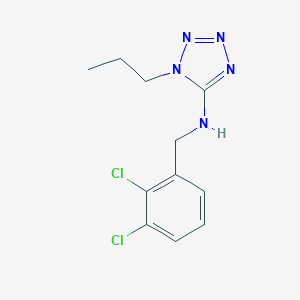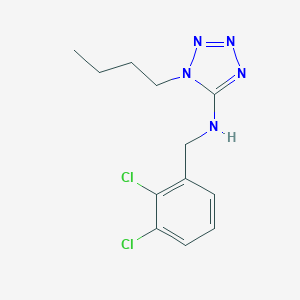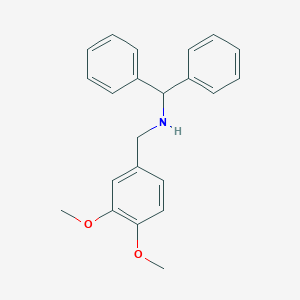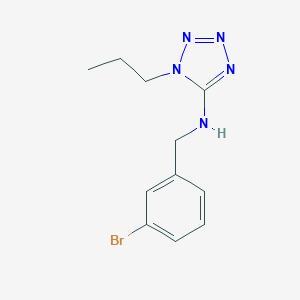
4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylic acid ethyl ester
Uniqueness
4-CYANO-NN-DIETHYL-3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-4-24(5-2)21(26)18-13(3)17(12-22)20(27-18)23-19(25)16-11-15(16)14-9-7-6-8-10-14/h6-10,15-16H,4-5,11H2,1-3H3,(H,23,25) |
InChI Key |
USHRAQSTNWRPEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C#N)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)



